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Compound of Interest

Compound Name:
N-cyclobutyl-N-methylsulfamoyl

chloride

CAS No.: 1411944-92-7

Cat. No.: B2619752

Get Quote

Executive Summary
This technical guide details the preparation and application of N-cyclobutyl-N-
methylsulfamoyl chloride (CbMs-Cl), a specialized electrophilic reagent used to introduce the

N-cyclobutyl-N-methylsulfamoyl moiety. This structural motif is increasingly valued in medicinal

chemistry for its ability to modulate lipophilicity (

) and metabolic stability while offering a rigid, puckered steric profile distinct from standard
isopropyl or diethyl analogs.[1]

Due to the hydrolytic instability of sulfamoyl chlorides, this guide prioritizes an in-situ generation

protocol followed by immediate coupling, ensuring maximum yield and reproducibility.
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Property Description

Chemical Name N-Cyclobutyl-N-methylsulfamoyl chloride

Structure

A sulfonyl chloride group attached to a tertiary

nitrogen bearing a methyl and a cyclobutyl

group.[2]

Molecular Formula

Molecular Weight 197.68 g/mol

Physical State
Colorless to pale yellow oil (typically generated

in solution).[1]

Stability

Moisture sensitive; prone to hydrolysis to the

corresponding sulfamic acid.[1] Thermal

decomposition >60°C.

Reactivity Class Hard Electrophile (Sulfonyl transfer agent).[1][3]

Strategic Rationale (Mechanism & Utility)
Why this Moiety?
The N-cyclobutyl-N-methyl group acts as a "magic methyl" variant of the cyclobutyl amine

scaffold.

Conformational Lock: The cyclobutane ring exists in a puckered conformation (~25-35°),

providing a distinct vector for the sulfamate group compared to acyclic alkyl chains.[1]

Metabolic Shielding: The steric bulk of the cyclobutyl group adjacent to the nitrogen protects

the sulfamate core from rapid hydrolytic or enzymatic degradation.[1]

Solubility: The methyl group removes the hydrogen bond donor capability of the nitrogen,

often improving membrane permeability compared to secondary sulfamates.[1]

Reaction Mechanism
The synthesis proceeds via nucleophilic attack of the secondary amine on sulfuryl chloride (
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).[1] Unlike primary amines, which can form sulfamyl chlorides via isocyanates, this secondary
amine pathway relies on direct displacement.[1]

Key Mechanistic Pathway:

Activation:

is activated by low temperature to prevent chlorination side reactions.[1]

Substitution: The amine attacks the sulfur, displacing one chloride.[1]

Trapping: The base (TEA or DIPEA) scavenges the generated

.[1]

Figure 1: Mechanistic Pathway for CbMs-Cl Synthesis and Coupling

Reagent Formation

Coupling (Sulfamoylation)

N-Cyclobutyl-N-methylamine

Tetrahedral
IntermediateNu Attack

Sulfuryl Chloride
(Electrophile)

CbMs-Cl
(Reagent)

-Cl⁻
Sulfamate / Sulfamide

+ Nucleophile
+ Base

Alcohol (R-OH)
or Amine (R-NH2)

Click to download full resolution via product page

Experimental Protocols
Safety Pre-Requisites

Sulfuryl Chloride (

): Highly corrosive, lachrymator.[1] Reacts violently with water to release

and

gas.[1] Handle only in a functioning fume hood.
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Pressure: The reaction generates gas.[1][4] Ensure the system is vented through a drying

tube or scrubber; do not seal the vessel completely.[1]

Protocol A: In-Situ Synthesis of CbMs-Cl
Use this protocol to generate the reagent immediately before coupling.

Reagents:

N-Cyclobutyl-N-methylamine (1.0 equiv)

Sulfuryl chloride (1.1 equiv)

Triethylamine (

) or DIPEA (1.2 equiv)

Dichloromethane (DCM), anhydrous (0.2 M concentration relative to amine)

Step-by-Step:

Setup: Flame-dry a 2-neck round-bottom flask. Equip with a stir bar, nitrogen inlet, and a

pressure-equalizing addition funnel.[1]

Solvent Charge: Add anhydrous DCM and sulfuryl chloride (

). Cool the solution to -78°C (dry ice/acetone bath).

Note: Low temperature is critical to prevent the chlorination of the cyclobutane ring or the

methyl group.[1]

Amine Addition: Mix the N-cyclobutyl-N-methylamine and the base (

) in a separate vial with a small amount of DCM. Add this mixture dropwise to the cold

solution over 30 minutes.

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
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Checkpoint: The solution should remain clear to pale yellow.[1] A dark orange/brown color

indicates decomposition or over-chlorination.[1]

Workup (Optional but recommended for purity): If the coupling partner is sensitive to excess

, rapidly wash the cold organic layer with ice-cold 5%

, dry over

, and filter.[1] Do not concentrate to dryness as the neat chloride is unstable.[1] Use the
solution directly in Step 4.3.

Protocol B: Coupling to Alcohols (Sulfamate Synthesis)
Target: R-O-SO₂-N(Me)(c-Bu)

Reagents:

Target Alcohol (0.8 equiv relative to the theoretical yield of CbMs-Cl)

Sodium Hydride (NaH, 60% dispersion) or DBU (for acid-sensitive substrates)

Solvent: DMF or THF (anhydrous)

Step-by-Step:

Activation of Alcohol: In a separate flask, dissolve the target alcohol in anhydrous DMF (or

THF).[1] Cool to 0°C.[1][5]

Deprotonation: Add NaH (1.2 equiv) carefully. Stir for 30 mins until gas evolution ceases.

Alternative: If the molecule is base-sensitive, use DBU (1.5 equiv) instead of NaH and skip

the pre-stirring.

Coupling: Add the solution of CbMs-Cl (from Protocol A) dropwise to the alkoxide solution at

0°C.

Completion: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Look for

mass M + 133 + 16 (oxygen) roughly, depending on ionization).[1]
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Quench: Quench with saturated

. Extract with EtOAc.[1]

Protocol C: Coupling to Amines (Sulfamide Synthesis)
Target: R-NH-SO₂-N(Me)(c-Bu)

Step-by-Step:

Dissolve the target amine (0.9 equiv) and TEA (2.0 equiv) in DCM.[1]

Cool to 0°C.

Add the CbMs-Cl solution dropwise.[1]

Stir at Room Temperature (RT) for 2–6 hours. DMAP (0.1 equiv) can catalyze sluggish

reactions.[1]
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Observation Root Cause Corrective Action

Low Yield / Unreacted Alcohol
Hydrolysis of CbMs-Cl before

coupling.

Ensure all solvents are strictly

anhydrous.[1] Use the "In-Situ"

solution immediately. Do not

store.

Dark/Black Reaction Mixture

Thermal decomposition or

chlorination of the alkyl groups.

[1]

Maintain reaction temperature

strictly at -78°C during

addition. Ensure

is fresh (colorless).

Sulfamic Acid Byproduct Moisture ingress.[1]

Check

lines. Ensure the base

(TEA/DIPEA) is dry (distilled or

stored over KOH).[1]

Steric Hindrance
Cyclobutyl group blocking

attack.[1]

Switch solvent to DMF for the

coupling step to increase

nucleophilicity of the alkoxide.

[1] Heat to 40°C only after

reagent addition is complete.
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Figure 2: Experimental Workflow for CbMs-Cl Synthesis and Application
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://en.wikipedia.org/wiki/Sulfuryl_chloride
https://en.wikipedia.org/wiki/Sulfuryl_chloride
https://en.wikipedia.org/wiki/Sulfuryl_chloride
https://en.wikipedia.org/wiki/Sulfuryl_chloride
https://en.wikipedia.org/wiki/Sulfuryl_chloride
https://en.wikipedia.org/wiki/Sulfuryl_chloride
https://en.wikipedia.org/wiki/Sulfuryl_chloride
https://www.benchchem.com/product/b2619752/docs?utm_src=pdf-body#application-note-synthesis-and-utilization-of-n-cyclobutyl-n-methylsulfamoyl-chloride
https://www.benchchem.com/product/b2619752?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Sulfuryl_chloride
https://pubchemlite.lcsb.uni.lu/e/compound/62859863
https://pubchemlite.lcsb.uni.lu/e/compound/62859863
https://www.rsc.org/suppdata/c7/qo/c7qo00731k/c7qo00731k1.pdf
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv.12056142
http://www.orgsyn.org/demo.aspx?prep=CV7P0117
https://www.benchchem.com/product/b2619752/docs#application-note-synthesis-and-utilization-of-n-cyclobutyl-n-methylsulfamoyl-chloride
https://www.benchchem.com/product/b2619752/docs#application-note-synthesis-and-utilization-of-n-cyclobutyl-n-methylsulfamoyl-chloride
https://www.benchchem.com/product/b2619752/docs#application-note-synthesis-and-utilization-of-n-cyclobutyl-n-methylsulfamoyl-chloride
https://www.benchchem.com/product/b2619752/docs#application-note-synthesis-and-utilization-of-n-cyclobutyl-n-methylsulfamoyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2619752?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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